Diheptylmethylamine
Description
Current Trajectories in Tertiary Amine Chemistry Research
Current research in tertiary amine chemistry is dynamic and driven by the need for more efficient, selective, and sustainable synthetic methods and the exploration of novel applications. A significant trajectory involves the development of streamlined synthesis routes. Traditional methods for synthesizing tertiary amines, such as reductive amination of carbonyl compounds or alkylation of secondary amines with alkyl halides, often face limitations, including the need for harsh conditions, toxic transition-metal catalysts, or the formation of unwanted byproducts like quaternary ammonium (B1175870) salts. chemrxiv.orgnih.govresearchgate.netgoogle.com
Recent advancements focus on overcoming these challenges. For instance, new carbon-hydrogen amination cross-coupling reactions are being developed to provide faster and simpler ways to synthesize tertiary amines from readily available starting materials like hydrocarbons (olefins) and secondary amines, even under mild conditions open to air and moisture. illinois.eduacs.org Radical strategies for the synthesis of α-tertiary amines are also being explored, offering advantages such as high reactivity, mild reaction conditions, and good functional group tolerance. sioc-journal.cn Another area of focus is the direct alkylation of secondary amines with alkyl halides under operationally convenient conditions, minimizing the formation of quaternary ammonium salts. researchgate.net
Beyond synthesis, research trajectories include the expanding applications of tertiary amines. They are crucial intermediates in the production of surfactants, biocides, pharmaceuticals, agrochemicals, and materials for carbon capture and utilization. databridgemarketresearch.comalliedmarketresearch.comtechsciresearch.comrsc.org The versatility of tertiary amines is leading to their increased use in areas like green chemistry as catalysts and solvents, in renewable energy applications, and in the development of advanced materials and personal care products. marketresearchintellect.commarketresearchfuture.comgrandviewresearch.com Research is also delving into the biological activities of long-chain amines, exploring their potential in pharmaceuticals and biotechnology. ontosight.ai
Foundational Research Contributions Relevant to Diheptylmethylamine
Foundational research in amine chemistry provides the basis for understanding the synthesis and properties of compounds like this compound. The fundamental understanding of amine basicity, attributed to the lone pair of electrons on the nitrogen atom, is crucial as it dictates their reactivity and ability to form salts with acids. unacademy.comsolubilityofthings.com Early work on the synthesis of amines, including the alkylation of ammonia (B1221849) and amines with alkyl halides and reductive amination of carbonyl compounds, laid the groundwork for subsequent methodological developments. nih.govgoogle.comrawsource.com
The properties of long-chain amines, particularly their amphiphilic nature, which allows them to interact with both water and oil, are also relevant. ontosight.ai This characteristic is fundamental to their use in applications such as surfactants and emulsifiers. Research into the relationship between alkyl chain length and properties like water solubility, boiling point, and surface activity provides a framework for understanding the behavior of this compound. solubilityofthings.comresearchgate.net Studies on the synthesis and properties of various symmetrical and unsymmetrical tertiary amines contribute to the broader knowledge base necessary for working with specific compounds like this compound. researchgate.netzendy.io
Emerging Research Questions and Interdisciplinary Opportunities for this compound Studies
Given its structure as a long-chain tertiary amine, this compound presents several avenues for emerging research and interdisciplinary collaboration.
Synthesis: While general methods for tertiary amine synthesis exist, specific, highly efficient, and environmentally benign routes for synthesizing this compound could be explored. Research questions include:
Development of catalytic methods for the selective synthesis of this compound from readily available precursors under mild conditions.
Investigation of continuous flow synthesis approaches for scalable production.
Properties and Applications: The long alkyl chains suggest potential applications related to surface activity and interactions with hydrophobic environments. Emerging questions include:
Detailed investigation of the surfactant properties of this compound and its potential in formulations for various industries (e.g., enhanced oil recovery, detergency, personal care).
Study of its behavior in complex mixtures and at interfaces.
Interdisciplinary Opportunities: The properties of this compound could be relevant in various fields:
Materials Science: Exploration of its use as a component in the synthesis of polymers or other materials with specific surface properties or as a structure-directing agent.
Biotechnology: Investigation of its potential interactions with biological systems, considering the research into biological applications of long-chain amines. ontosight.ai This could involve studies on its effects on cell membranes or its potential as a component in drug delivery systems, building on research into polymers with tertiary amine groups for such applications. researchgate.net
Environmental Science: Assessment of its role and behavior in the environment, particularly concerning its solubility and potential for biodegradation, especially in the context of its use in industrial applications.
Further detailed research findings on this compound itself in the academic literature are necessary to fully elucidate its specific properties and unlock its complete potential across these emerging areas.
Table 1: Properties of Representative Tertiary Amines (Illustrative Data)
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Notes |
| Trimethylamine | N(CH₃)₃ | 59.11 | 3.2 | High | Short chain, highly soluble. solubilityofthings.com |
| Triethylamine | N(CH₂CH₃)₃ | 101.19 | 89.5 | Moderate | Increased chain length reduces solubility. |
| This compound | N(CH₂(CH₂)₅CH₃)₂(CH₃) | 227.43 | - | Low | Long chains, expected low solubility. |
| Tri-n-octylamine | N(CH₂(CH₂)₆CH₃)₃ | 353.67 | >200 | Very Low | Very long chains, very low solubility. |
Table 2: Applications of Tertiary Amines in Research and Industry
| Application Area | Examples of Tertiary Amine Use | Relevance to this compound |
| Surfactants and Detergents | Used in the production of cleaning agents, emulsifiers, and foaming agents. alliedmarketresearch.comtechsciresearch.comgrandviewresearch.comontosight.ai | Potential application due to its long alkyl chains and amphiphilic nature. ontosight.ai |
| Pharmaceuticals and Agrochemicals | Intermediates in synthesis, components in formulations. chemrxiv.orgacs.orgdatabridgemarketresearch.comalliedmarketresearch.comtechsciresearch.commarketresearchfuture.comrawsource.comresearchgate.netrsc.org | Potential as a building block or component in the synthesis of specific molecules. |
| Catalysis | Organocatalysts, ligands in metal catalysis. chemrxiv.orgresearchgate.net | Potential to be explored as a catalyst or ligand in specific chemical transformations. |
| Carbon Capture and Utilization | Components in adsorbents for CO₂ capture. rsc.org | Potential for investigation in CO₂ capture applications, considering its basicity and structure. |
| Materials Science | Components in polymers and other advanced materials. marketresearchintellect.comresearchgate.net | Potential for incorporation into polymers or materials for property modification. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-heptyl-N-methylheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHQXUPLKMYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403007 | |
| Record name | diheptylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38399-77-8 | |
| Record name | diheptylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diheptylmethylamine and Its Structural Analogues
Established Synthetic Pathways to Diheptylmethylamine
Traditional methods for the synthesis of tertiary amines like this compound have been well-documented and are widely used in both academic and industrial settings. These pathways include reductive amination, direct alkylation, and multi-step convergent or divergent syntheses.
Reductive amination is a highly versatile and widely employed method for the formation of amines. To synthesize this compound, this can be approached in two primary ways: the reaction of a secondary amine with an aldehyde or a primary amine with a ketone, followed by reduction of the in-situ formed iminium ion or enamine.
One common approach involves the reaction of diheptylamine (B1360170) with formaldehyde (B43269). The reaction proceeds through the formation of a diheptylmethyliminium ion, which is then reduced to this compound. Various reducing agents can be employed for this transformation.
Alternatively, methylamine (B109427) can be reacted with heptanal (B48729). This reaction would initially form an imine, which upon reduction would yield N-heptylmethylamine. A subsequent reductive amination with another equivalent of heptanal would furnish the desired this compound.
A range of reducing agents are suitable for reductive amination, with the choice often depending on the specific substrates and desired reaction conditions.
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent, room temperature | A mild and common reducing agent. |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH 4-6) | Selective for iminium ions over carbonyls. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent | Effective for a wide range of substrates. |
| Catalytic Hydrogenation (H₂/catalyst) | Palladium, platinum, or nickel catalyst, elevated pressure | A "green" and scalable method. |
Direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds. wikipedia.org To synthesize this compound, one could consider the methylation of diheptylamine or the heptylation of methylamine. However, controlling the selectivity of these reactions can be challenging. wikipedia.org
The reaction of diheptylamine, a secondary amine, with a methylating agent such as methyl iodide would yield this compound. To avoid over-alkylation to the quaternary ammonium (B1175870) salt, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully controlled. masterorganicchemistry.com
Conversely, starting from methylamine, sequential alkylation with two equivalents of a heptyl halide (e.g., 1-bromoheptane) could be envisioned. The primary challenge here is preventing the reaction from stopping at the secondary amine stage (N-heptylmethylamine) or proceeding to the quaternary ammonium salt. wikipedia.org The nucleophilicity of the amine increases with each alkylation, making subsequent reactions faster. youtube.com
| Alkylating Agent | Amine Substrate | Key Considerations |
| Methyl iodide (CH₃I) | Diheptylamine | Potential for over-alkylation to the quaternary ammonium salt. |
| 1-Bromoheptane (C₇H₁₅Br) | Methylamine | Difficult to control selectivity for the tertiary amine over the secondary amine and quaternary salt. |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Diheptylamine | A potent but toxic methylating agent. |
For more complex structural analogues of this compound or when high purity is paramount, multi-step synthetic routes can be designed. These can be either convergent, where different fragments of the molecule are synthesized separately and then joined, or divergent, where a common intermediate is used to generate a library of related compounds.
A potential multi-step synthesis of this compound could involve the formation of an amide followed by its reduction. For instance, diheptylamine can be reacted with an acyl chloride, such as acetyl chloride, to form an N,N-diheptylacetamide. Subsequent reduction of this amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound. youtube.com This two-step process often provides better control and higher yields compared to direct alkylation. youtube.com
Advanced Synthetic Techniques in this compound Production
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of tertiary amines. These techniques include catalytic methods and the use of flow chemistry.
Catalytic approaches offer significant advantages over traditional stoichiometric methods, including milder reaction conditions, higher atom economy, and reduced waste generation.
Transition Metal Catalysis: A variety of transition metals, including ruthenium, iridium, and palladium, have been shown to catalyze the N-methylation of secondary amines. nih.govacs.orgacs.org For the synthesis of this compound, diheptylamine could be reacted with a C1 source like methanol in the presence of a suitable transition metal catalyst. acs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating both the oxidation and reduction steps. Additive-free selective methylation of secondary amines with formic acid over a Pd/In₂O₃ catalyst has also been reported. rsc.org
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metals. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, general principles of organocatalysis can be applied. For instance, the reductive amination of diheptylamine with formaldehyde could potentially be catalyzed by a Brønsted or Lewis acid organocatalyst to activate the carbonyl group.
| Catalytic System | Reactants | Advantages |
| Ruthenium(II) complex | Diheptylamine, Methanol | Utilizes an inexpensive and readily available C1 source. acs.org |
| Palladium/Indium(III) oxide | Diheptylamine, Formic acid | Additive-free conditions. rsc.org |
| Iron-based catalysts | Amines, Formaldehyde | Use of an earth-abundant and low-cost metal. researchgate.net |
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous benefits for the synthesis of fine chemicals, including improved safety, scalability, and process control. rsc.orgacs.org The synthesis of tertiary amines is amenable to flow processing. researchgate.net
For the production of this compound, a flow reactor could be set up for a reductive amination reaction. For example, a solution of diheptylamine and formaldehyde could be pumped through a heated tube packed with a solid-supported catalyst and a reducing agent. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. Continuous processing also enables safer handling of hazardous reagents and intermediates. rsc.org The synthesis of various amines has been successfully demonstrated in continuous flow systems, highlighting the potential for the efficient production of this compound and its analogues. researchgate.net
Green Chemistry Principles in this compound Synthesis
The synthesis of tertiary amines, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netambiopharm.comjddtonline.info A prominent green methodology for synthesizing amines is reductive amination (also known as reductive alkylation). wikipedia.orgacsgcipr.org This method is considered advantageous as it often involves one-pot reactions, which eliminates the need for isolating intermediates, thereby saving on solvents and energy while reducing waste. wikipedia.orgjocpr.com
For the synthesis of this compound, a green approach would involve the reaction of methylamine with heptanal or diheptylamine with formaldehyde, followed by reduction. The process begins with the condensation of the primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the final amine. acsgcipr.org
Key green chemistry considerations for this synthesis include:
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. ambiopharm.comrsc.org Catalytic routes are preferred over stoichiometric ones to improve atom economy. ambiopharm.comrsc.org
Choice of Reducing Agent : Traditional reducing agents like sodium cyanoborohydride present toxicity concerns. jocpr.com Greener alternatives include catalytic hydrogenation using molecular hydrogen (H₂) with a metal catalyst, which produces only water as a byproduct. acsgcipr.org Other options like sodium borohydride are considered preferable to more toxic borohydride reagents. acsgcipr.org
Solvent Selection : The ideal is to use benign solvents like water or to conduct the reaction under solvent-free conditions. jocpr.comnih.gov If organic solvents are necessary, greener options such as cyclopentyl methyl ether (CPME) are favored over chlorinated solvents. rsc.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. ambiopharm.com Biocatalysis, using enzymes like amine dehydrogenases (AmDHs), offers a pathway to perform reductive amination under very mild conditions with high selectivity. rsc.org
The application of these principles can significantly lower the environmental impact of producing this compound and its analogues. rsc.org
| Green Chemistry Principle | Conventional Approach | Greener Alternative for this compound Synthesis | Environmental Benefit |
|---|---|---|---|
| Reducing Agent | Sodium Cyanoborohydride | Catalytic Hydrogenation (H₂/Metal Catalyst) | Avoids toxic cyanide waste; water is the only byproduct. acsgcipr.org |
| Solvent | Dichloromethane (DCM) | Water, Cyclopentyl methyl ether (CPME), or solvent-free | Reduces use of hazardous and volatile organic compounds (VOCs). rsc.orgrsc.org |
| Catalysis | Stoichiometric Reagents | Heterogeneous Catalysts (e.g., Ru, Ni-based) or Biocatalysts (e.g., AmDHs) | Improves atom economy, allows for catalyst recycling, and enables milder reaction conditions. rsc.orgrsc.org |
| Process | Multi-step with intermediate purification | One-pot sequential reaction | Reduces waste, energy consumption, and operational complexity. wikipedia.orgrsc.org |
Derivatization and Chemical Modification Pathways of this compound
This compound, as a tertiary amine, can undergo various chemical modifications at the nitrogen atom or on its alkyl side-chains. These derivatization pathways allow for the tuning of its physicochemical properties, such as solubility, and the introduction of new functionalities.
Quaternization Reactions and Ammonium Salt Formation
Quaternization is a fundamental reaction of tertiary amines, converting them into quaternary ammonium salts. This transformation, often referred to as the Menshutkin reaction, involves the alkylation of the amine with an alkyl halide. researchgate.netnih.gov The reaction proceeds via an SN2 mechanism where the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.
The general reaction for this compound is:
(C₇H₁₅)₂NCH₃ + R-X → [(C₇H₁₅)₂N(CH₃)R]⁺X⁻
Where R-X is an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). The resulting quaternary ammonium salts have significantly different properties from the parent amine; they are typically non-volatile, often water-soluble solids, and can exhibit antimicrobial or phase-transfer catalyst activities. The reaction rate and yield can be influenced by the nature of the alkylating agent, the solvent, and temperature. nih.gov
| Alkylating Agent (R-X) | Product Name | Potential Properties/Applications |
|---|---|---|
| Methyl Iodide (CH₃I) | Diheptyl-dimethylammonium iodide | Surfactant, antimicrobial agent |
| Ethyl Bromide (C₂H₅Br) | Diheptyl-ethyl-methylammonium bromide | Phase-transfer catalyst |
| Benzyl Chloride (C₆H₅CH₂Cl) | Benzyl-diheptyl-methylammonium chloride | Antiseptic, surfactant |
| Propargyl Bromide (HC≡CCH₂Br) | Diheptyl-methyl-propargylammonium bromide | Precursor for further modification via click chemistry. nih.gov |
Exploration of Side-Chain Functionalization (e.g., at heptyl groups)
While modifications at the nitrogen center are common, functionalization of the alkyl side-chains (the heptyl groups) of this compound presents a more complex synthetic challenge. This area is largely exploratory for a specific molecule like this compound, but general principles of C(sp³)–H functionalization can be applied. acs.orgnih.gov
The goal of side-chain functionalization is to introduce new chemical groups onto the heptyl chains, creating more complex molecular architectures without altering the tertiary amine core. Potential strategies could involve:
Radical-Mediated Reactions : Free-radical halogenation could introduce a halide onto the heptyl chain, which could then be substituted by other nucleophiles. However, this approach often suffers from a lack of selectivity, leading to a mixture of products.
Transition-Metal Catalysis : Modern synthetic methods using transition metal catalysts (e.g., rhodium, palladium, iron) have enabled the selective functionalization of C–H bonds. These reactions can be directed by a coordinating group or may rely on the inherent reactivity of specific C–H bonds (e.g., those adjacent to the nitrogen, α-C–H functionalization). nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for activating C(sp³)–H bonds under mild conditions. acs.org For instance, direct carboxylation of C(sp³)–H bonds adjacent to a nitrogen atom using CO₂ has been reported for some tertiary amines, which could potentially be applied to the methylene (B1212753) groups next to the nitrogen in this compound. acs.org
These advanced methods could theoretically be used to introduce hydroxyl, carbonyl, carboxyl, or other amine groups onto the heptyl chains, significantly expanding the chemical diversity of this compound derivatives. nih.gov
| Functionalization Strategy | Potential Reagents/Catalysts | Hypothetical Product Type | Synthetic Utility |
|---|---|---|---|
| α-C–H Alkenylation | Photocatalyst, Ni catalyst, alkene | This compound with an alkenyl group on a heptyl chain | Introduction of unsaturation for further modifications. |
| α-C–H Carboxylation | Photocatalyst, CO₂ | An amino acid derivative of this compound | Creates a bifunctional molecule with both amine and acid groups. acs.org |
| Remote C–H Oxidation | Specialized Fe or Mn catalysts, oxidant | A hydroxylated or ketonized this compound | Introduces polar functional groups, altering solubility and reactivity. |
Advanced Analytical Techniques for Diheptylmethylamine Characterization and Quantification
Chromatographic Methodologies
Chromatographic techniques are paramount for separating Diheptylmethylamine from complex mixtures, allowing for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. medistri.swiss In the context of this compound, GC-MS is instrumental in assessing the purity of a sample by separating the main compound from any impurities, such as starting materials, byproducts, or degradation products.
A significant challenge in the analysis of compounds like this compound is the differentiation of positional isomers. msu.edu Positional isomers have the same molecular weight and often produce very similar mass spectra, making their individual identification difficult. nih.gov The electron impact (EI) mass spectra of isomeric amines can be nearly identical, showing only minor variations in the relative intensities of major ions. nih.gov To overcome this, chemical derivatization is often employed. Derivatization alters the chemical structure of the analytes to improve their chromatographic behavior and/or enhance mass spectral differences. jfda-online.com For secondary amines like this compound, acylation with reagents such as pentafluoropropionyl anhydride (B1165640) (PFPA) or heptafluorobutyryl anhydride (HFBA) can produce derivatives that are more readily separated and distinguished by GC-MS. nih.gov The choice of a suitable capillary column, often one with a more polar stationary phase, is also critical for achieving the necessary resolution to separate closely related isomers. nih.gov
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Rtx-5 Amine (30 m x 0.32 mm x 1.50 µm) | Provides good separation for amines. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, splitless for trace analysis. |
| Oven Program | Initial temp. 80°C, ramped to 230°C | Temperature gradient to separate compounds based on boiling points. researchgate.net |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique that generates reproducible fragment patterns. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
For trace analysis of this compound, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the preferred method due to its high sensitivity and selectivity. nih.govlittlemsandsailing.com This technique is well-suited for analyzing compounds that are non-volatile or thermally labile. LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) or even picogram (pg) range. nih.govresearchgate.net
The method involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization, typically via electrospray ionization (ESI), and detection by a mass spectrometer. youtube.com LC-MS/MS is particularly powerful for speciation, which includes distinguishing between different isomers. researchgate.net By optimizing the chromatographic conditions (e.g., column type, mobile phase) and the mass spectrometer parameters (e.g., selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring mode), it is possible to selectively detect and quantify a specific isomer even in the presence of others. researchgate.net A significant consideration in LC-MS analysis of complex samples like plasma is the potential for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, affecting accuracy. littlemsandsailing.com Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), is crucial to minimize these effects. nih.govresearchgate.net
| Compound | Matrix | LOQ | Reference |
|---|---|---|---|
| N-ethyl-α-ethyl-phenethylamine | Dietary Supplement | 5 ng/mL | nih.gov |
| 1,3-Dimethylamylamine | Plant Material | ~1-2 ng/g | researchgate.net |
| Tyramine | Human Plasma | 0.1 nmol/L | nih.gov |
| 2-Phenylethylamine | Human Plasma | 0.2 nmol/L | nih.gov |
When this compound is present in highly complex matrices, such as environmental samples, fuels, or certain forensic evidence, conventional one-dimensional GC-MS may lack the resolving power to separate it from all interfering compounds. chromatographyonline.com In such cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation capabilities. mdpi.comdlr.de
GCxGC utilizes two different chromatographic columns connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. mdpi.com This process is repeated throughout the entire analysis, generating a two-dimensional chromatogram with substantially higher peak capacity than 1D GC. nih.gov This enhanced resolution allows for the separation of compounds that would co-elute in a single-column system. chromatographyonline.comucdavis.edu Coupled with a mass spectrometer, typically a fast-acquiring Time-of-Flight (TOF) instrument, GCxGC-MS is a powerful tool for the unambiguous identification and quantification of target compounds in challenging samples. ucdavis.edunih.gov
| Feature | 1D GC-MS | GCxGC-MS |
|---|---|---|
| Peak Capacity | Lower (hundreds of peaks) | Significantly Higher (thousands of peaks). ucdavis.edu |
| Resolution | Good | Excellent; resolves many co-eluting peaks. chromatographyonline.com |
| Sensitivity | Standard | Enhanced due to cryogenic focusing by the modulator. mdpi.com |
| Sample Type | Moderately complex mixtures | Highly complex mixtures (e.g., petroleum, environmental samples). nih.gov |
| Data Complexity | 2D Data (Time vs. Intensity) | 3D Data (Retention Time 1 vs. Retention Time 2 vs. Intensity). nih.gov |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a crucial tool for its definitive identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. libretexts.orgcore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound (CH₃(CH₂)₆-NH-CH₂(CH₂)₅CH₃), both ¹H NMR and ¹³C NMR spectroscopy would be used for unambiguous structural confirmation.
The ¹H NMR spectrum would show distinct signals for the protons on each carbon atom. The integration of these signals would correspond to the number of protons in each unique environment. libretexts.org For instance, the methyl (CH₃) groups at the ends of the heptyl chains would appear as triplets, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom would have a characteristic chemical shift and would also appear as triplets due to coupling with their neighboring CH₂ groups.
The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.org Each chemically non-equivalent carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbons directly bonded to the nitrogen atom would be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons in the heptyl chains. epfl.ch Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. core.ac.uk
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₂- | ~2.5 - 2.7 (triplet) | ~45 - 55 |
| N-CH₂-CH₂- | ~1.4 - 1.6 (multiplet) | ~30 - 35 |
| -(CH₂)₄- | ~1.2 - 1.4 (multiplet) | ~22 - 32 |
| -CH₃ | ~0.8 - 1.0 (triplet) | ~10 - 15 |
| N-H | ~0.7 - 2.0 (broad singlet) | N/A |
| Note: Predicted values are approximate and can vary based on solvent and other experimental conditions. epfl.ch |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectrum serves as a unique "vibrational fingerprint," which can be used for identification by comparing it to a reference spectrum. researchgate.netscitechdaily.com These methods are valuable for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretch of the secondary amine would typically appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups in the heptyl chains would produce strong bands in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ region. nih.gov
Raman spectroscopy, which relies on inelastic scattering of light, also provides information on these vibrational modes. americanpharmaceuticalreview.com While C-H and N-H stretches are also visible in Raman spectra, the technique is often particularly sensitive to the vibrations of the non-polar carbon backbone of the molecule. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile for the structural characterization of this compound. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak - Medium | Weak - Medium |
| C-H Stretch (alkane) | 2850 - 3000 | Strong | Strong |
| CH₂ Bend (scissoring) | 1450 - 1470 | Medium | Medium |
| C-N Stretch | 1000 - 1250 | Medium | Medium - Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of compounds by providing highly accurate mass measurements. When applied to this compound, HRMS allows for the determination of its elemental composition with a high degree of confidence, distinguishing it from other isobaric compounds. The precise mass-to-charge ratio (m/z) of the molecular ion can be measured to within a few parts per million (ppm), which is crucial for confirming the molecular formula.
In addition to accurate mass determination of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) reveals detailed structural information through fragmentation analysis. The fragmentation pattern of this compound is characteristic and can be used for its definitive identification. The primary fragmentation pathway for tertiary amines like this compound involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable iminium ion. The largest substituent is preferentially lost as a radical. In the case of this compound, the loss of a hexyl radical (C6H13•) from one of the heptyl chains is a dominant fragmentation pathway, leading to a prominent fragment ion. Other fragmentation pathways can also occur, providing a comprehensive fragmentation fingerprint of the molecule.
A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion [M]+• upon ionization. Subsequent fragmentation via α-cleavage would lead to the loss of a hexyl radical, resulting in a major fragment ion. Further fragmentation could involve the loss of other alkyl chains or rearrangements, providing additional structural information.
Table 1: Plausible High-Resolution Mass Spectrometry Data for this compound
| Ion | Proposed Fragment Structure | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M]+• | [C15H33N]+• | 227.2613 | 227.2610 | -1.3 |
| [M-C6H13]+ | [C9H20N]+ | 142.1596 | 142.1594 | -1.4 |
Electrochemical and Electrophoretic Approaches
Potentiometric Titration for Acid-Base Behavior and Complexation Studies
Potentiometric titration is a versatile analytical method used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes. wikipedia.org This technique is particularly useful for studying the acid-base behavior of compounds like this compound. As a tertiary amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which can accept a proton. Potentiometric titration can be employed to determine its acid dissociation constant (pKa), which is a quantitative measure of its basicity.
The procedure involves titrating a solution of this compound with a standard solution of a strong acid, such as hydrochloric acid. The potential of a pH-sensitive electrode is monitored as a function of the titrant volume. The resulting titration curve, a plot of pH versus the volume of titrant added, shows a characteristic sigmoidal shape. The equivalence point, where the moles of acid added equal the initial moles of the amine, is identified as the point of steepest inflection on the curve. The pKa value can be determined from the pH at the half-equivalence point.
Furthermore, potentiometric titration can be utilized to investigate the complexation of this compound with metal ions. The formation of a complex between the amine and a metal ion will shift the titration curve. By analyzing these shifts, the stability constants of the metal-amine complexes can be calculated, providing valuable information about the strength and stoichiometry of the interaction. researchgate.net
Table 2: Representative Data from Potentiometric Titration of this compound
| Titrant Volume (mL) | pH |
|---|---|
| 0.00 | 11.50 |
| 2.00 | 10.80 |
| 4.00 | 10.20 |
| 5.00 (Half-equivalence point) | 9.80 (pKa) |
| 8.00 | 9.40 |
| 10.00 (Equivalence point) | 5.50 |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. mdpi.com It is a powerful tool for the analysis of amines, including this compound. nih.gov In CE, a narrow-bore capillary filled with an electrolyte solution, known as the background electrolyte (BGE), connects two buffer reservoirs. When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity at different velocities depending on their charge-to-size ratio.
For the analysis of this compound, which is a basic compound, the separation is typically carried out in an acidic BGE. In such conditions, the amine is protonated and carries a positive charge, allowing it to migrate towards the cathode. The separation of this compound from other components in a mixture is achieved due to differences in their electrophoretic mobilities. The high efficiency of CE allows for the separation of closely related compounds with high resolution. Detection can be achieved using various methods, with UV-Vis spectrophotometry and mass spectrometry being common choices. The migration time, the time it takes for the analyte to travel from the injection point to the detector, is a characteristic parameter for identification under specific experimental conditions.
Table 3: Illustrative Capillary Electrophoresis Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 375 µm o.d. |
| Total Length | 60 cm |
| Effective Length | 50 cm |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Ionophoretic Techniques for Solution Equilibria
Ionophoretic techniques, which are based on the movement of ions in an electric field, provide a valuable approach for studying solution equilibria, including protonation and complex formation of ions like the protonated form of this compound. These methods rely on the principle that the mobility of an ion is influenced by its interactions with other species in the solution. By observing changes in the ion's mobility under different conditions, such as varying pH or the concentration of a complexing agent, equilibrium constants can be determined.
A common ionophoretic method involves observing the migration of a zone of the analyte in a stabilized medium, such as a gel or a paper strip, saturated with a background electrolyte. The electrophoretic mobility of the protonated this compound will change as a function of the pH of the electrolyte, reflecting the equilibrium between the protonated and unprotonated forms. Similarly, in the presence of a metal ion that can form a complex with the amine, the mobility of the amine will be altered due to the formation of the metal-amine complex. By systematically studying these mobility changes, the equilibrium constants for these interactions can be calculated. This information is crucial for understanding the chemical behavior of this compound in various solution environments.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry of Diheptylmethylamine
Quantum Chemical Investigations
Quantum chemistry applies the principles of quantum mechanics to study the electronic structure and properties of atoms and molecules. These calculations can provide fundamental information about a molecule's stability, reactivity, and spectroscopic characteristics.
Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools in computational chemistry. These methods aim to solve the electronic Schrödinger equation for a molecule, providing information about the distribution of electrons and the resulting energy of the system.
For a molecule like Diheptylmethylamine, DFT and ab initio calculations could be used to determine its optimized molecular geometry in the gas phase or in the presence of a solvent model. These calculations can also yield important electronic properties such as atomic charges, dipole moment, and molecular orbitals (e.g., HOMO and LUMO energies). The HOMO-LUMO gap, for instance, can provide insights into the molecule's reactivity and electronic excitation properties. Different levels of theory and basis sets can be employed depending on the desired accuracy and computational cost.
This compound, with its flexible heptyl chains, can exist in numerous conformations. Conformational analysis using computational methods involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This can be achieved through techniques like potential energy surface scans or more sophisticated methods that map the energy landscape.
Understanding the conformational landscape is essential as different conformers can have varying stabilities and potentially different chemical and physical properties. The energy landscape provides a representation of the potential energy of the molecule as a function of its internal coordinates, highlighting minima (stable conformers) and the transition states connecting them.
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation or to aid in the interpretation of spectra. For this compound, these predictions could include:
Vibrational Frequencies: Calculation of vibrational modes and frequencies can help in the assignment of peaks in infrared (IR) and Raman spectra.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the structural characterization of different conformers or protonation states.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic excitation energies and intensities, relevant for understanding the molecule's UV-Vis absorption spectrum.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions in a dynamic environment. Unlike static quantum chemical calculations, MD simulations account for thermal motion and can simulate the behavior of a system over time.
MD simulations are particularly useful for studying the interactions between a solute molecule, like this compound, and solvent molecules. These simulations can provide insights into solvation structures, the strength of solvent-solute interactions, and the dynamic nature of the solvation shell.
Furthermore, MD simulations can be used to investigate aggregation phenomena, where multiple solute molecules come together to form clusters or larger aggregates. Given the long alkyl chains in this compound, understanding its aggregation behavior in different solvents is important, as this can influence its macroscopic properties and applications. Simulations can reveal the mechanisms of aggregation and the factors influencing aggregate size and stability.
MD simulations inherently include the calculation of intermolecular forces between molecules, such as van der Waals forces and electrostatic interactions. For this compound, these forces play a significant role in its interactions with other molecules, including solvent and other amine molecules.
Reaction Mechanism Modeling
Information specifically detailing the reaction mechanism modeling of this compound through computational approaches was not found in the conducted searches.
Elucidation of Reaction Pathways and Transition States
Detailed computational studies focusing on the elucidation of specific reaction pathways and the characterization of transition states involving this compound were not available in the search results. While this compound is mentioned as a reactant in the synthesis of tetraaryl borate (B1201080) compounds in a patent google.com, the computational modeling of the mechanism, including intermediates and transition states, is not described.
Kinetic and Thermodynamic Parameters from Computational Approaches
Computational determination of kinetic and thermodynamic parameters, such as activation energies, reaction enthalpies, or free energies, for reactions involving this compound was not found in the search results.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused on this compound were not identified in the search results.
Development of Predictive Models for Chemical Behavior
The development of predictive models for the chemical behavior of this compound using QSAR/QSPR approaches was not detailed in the available information.
In Silico Screening for Targeted Applications
Information regarding the use of in silico screening techniques involving this compound for identifying targeted applications based on its predicted properties was not found.
Reaction Mechanisms Involving Diheptylmethylamine
Nucleophilic Reactivity and Basicity Studies
The nucleophilicity and basicity of amines are crucial factors determining their reactivity. Basicity refers to the equilibrium constant for proton abstraction, while nucleophilicity is a kinetic phenomenon describing the rate of reaction with an electrophile. masterorganicchemistry.com For amines, nucleophilicity generally increases with basicity, although steric effects can play a significant role, particularly for bulky amines. masterorganicchemistry.com Tertiary amines, such as diheptylmethylamine, typically exhibit good basicity due to the electron-donating alkyl groups stabilizing the positive charge on the nitrogen in the conjugate acid. chemistryguru.com.sglibretexts.org However, their nucleophilicity can be attenuated by steric hindrance around the nitrogen center, which can impede their approach to an electrophilic center. masterorganicchemistry.comresearchgate.net
Proton Transfer Mechanisms
Proton transfer reactions are fundamental acid-base processes where a proton (H⁺) is transferred from an acid to a base. wikipedia.orgmsjchem.com this compound, as a tertiary amine, can act as a base, accepting a proton from an acidic species to form its corresponding ammonium (B1175870) cation. The extent of this proton transfer is governed by the relative acidities of the species involved, quantified by their pKa values. libretexts.org The basicity of this compound is influenced by the inductive effect of the alkyl chains, which donate electron density to the nitrogen, making the lone pair more available for protonation. chemistryguru.com.sgyoutube.com
In various chemical processes, proton transfer mediated by amines can be a key step. For instance, in reactions involving acidic protons, this compound can deprotonate the acidic species, generating a reactive anion and its protonated form. The efficiency of such proton transfer is dependent on the strength of the acid and the basicity of the amine, as well as solvent effects.
Role in SN2 and E2 Pathways
Tertiary amines can influence SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions, primarily by acting as bases. pressbooks.pubyoutube.com
In SN2 reactions, a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group in a concerted step. youtube.commasterorganicchemistry.comlibretexts.org While amines can act as nucleophiles in SN2 reactions, tertiary amines like this compound are generally less effective nucleophiles compared to primary or secondary amines due to steric hindrance around the nitrogen atom. masterorganicchemistry.comresearchgate.net However, they can still participate as nucleophiles, particularly with less sterically hindered electrophiles. The outcome of an SN2 reaction with a chiral center involves inversion of configuration. masterorganicchemistry.comlibretexts.org
E2 reactions involve the concerted removal of a proton and a leaving group from adjacent carbon atoms, resulting in the formation of an alkene. pressbooks.pubwizeprep.com Strong bases favor the E2 pathway. pressbooks.pubwizeprep.com Tertiary amines are often employed as bases to promote E2 eliminations. This compound, being a relatively bulky tertiary amine, can act as a base to abstract a proton, particularly a less sterically hindered proton (leading to the Hofmann product if regioselectivity is a factor). khanacademy.org The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group. pressbooks.pubwizeprep.com
The competition between SN2 and E2 pathways when using a tertiary amine like this compound depends on factors such as the structure of the substrate (primary, secondary, or tertiary alkyl halide), the nature of the leaving group, the solvent, and the reaction temperature. Bulky bases tend to favor E2 elimination, especially with more substituted alkyl halides. youtube.comkhanacademy.org
Catalytic Applications of this compound
This compound can function as a catalyst in various organic transformations, leveraging its basicity and, in certain contexts, its nucleophilicity.
Organic Base Catalysis
As an organic base, this compound can catalyze reactions by deprotonating a substrate, thereby generating a reactive anionic species or increasing the nucleophilicity of a reactant. wikipedia.org This is particularly relevant in reactions that are catalyzed by bases, such as condensation reactions, Michael additions, and deprotonation steps in multi-step mechanisms. The strength of this compound as a base allows it to activate weakly acidic protons, facilitating their reaction with electrophiles.
Phase Transfer Catalysis Mechanisms
Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase. operachem.comtcichemicals.comwiley-vch.de Phase transfer catalysts, often quaternary ammonium or phosphonium (B103445) salts, transport an ionic reactant from one phase to the other, enabling the reaction to occur. operachem.comtcichemicals.comwiley-vch.de
While this compound itself is a tertiary amine and not a quaternary ammonium salt, it can be involved in PTC systems, potentially as a precursor to a quaternary ammonium salt (e.g., through alkylation) which then acts as the catalyst. Alternatively, in certain systems, a tertiary amine might facilitate the transfer of a neutral species or participate in interfacial phenomena that promote reactivity between phases. The mechanism typically involves the catalyst forming an ion pair with a reactant in one phase, transporting it across the interface, and releasing it in the other phase to react. operachem.comwiley-vch.demdpi.com
Organocatalytic Roles in Stereoselective Transformations
Organocatalysis involves the use of small organic molecules as catalysts, often to achieve stereoselective transformations. nih.govwikipedia.orgprinceton.edu While many well-known organocatalysts are chiral secondary amines or other functionalized organic molecules designed for specific stereochemical outcomes, tertiary amines can also play roles in organocatalytic systems, sometimes in conjunction with other catalysts or as part of a more complex catalytic cycle.
Degradation and Transformation Pathways
Information specifically detailing the degradation and transformation pathways of this compound (N,N-Diheptyl-N-methylamine) in the scientific literature is limited based on the conducted search. While general principles of tertiary amine degradation through hydrolysis, photolysis, and oxidation are established for other compounds, specific reaction mechanisms, intermediate products, and environmental fates for this compound were not extensively found.
Tertiary amines can undergo various degradation processes depending on the environmental conditions and the presence of catalytic species. These processes typically involve the cleavage of carbon-nitrogen bonds or modifications to the alkyl chains.
Hydrolytic Stability and Mechanisms
The hydrolytic stability of a compound is influenced by its chemical structure and the surrounding aqueous environment, including pH and temperature. For amines, hydrolysis typically involves the reaction with water, potentially leading to the cleavage of C-N bonds. However, tertiary amines like this compound generally exhibit higher hydrolytic stability compared to other functional groups like esters or amides due to the absence of a readily polarizable carbonyl group adjacent to the nitrogen atom. While hydrolysis of tertiary amines is possible, particularly under extreme pH conditions or elevated temperatures, specific data on the rate and mechanisms of this compound hydrolysis were not identified in the search results.
Studies on the hydrolysis of other compounds, such as di-ester plasticizers, illustrate that hydrolytic pathways can involve the stepwise breakdown of the molecule catalyzed by enzymes or occurring chemically under certain conditions. researchgate.netnih.gov However, these findings cannot be directly extrapolated to predict the specific hydrolytic behavior of this compound due to significant differences in chemical structure.
Photolytic and Oxidative Degradation Processes
Photolytic degradation is initiated by the absorption of light energy, leading to chemical transformations. Organic molecules can undergo direct photolysis if they absorb light at relevant wavelengths, or indirect photolysis through reactions with photochemically produced species in the environment, such as hydroxyl radicals. The susceptibility of a compound to photolysis depends on its chromophores and the intensity and wavelength distribution of the light source. Specific information regarding the light absorption properties and photolytic degradation pathways of this compound was not found. Research into the photodegradation of other organic molecules, like methylene (B1212753) blue dye, highlights the role of photocatalysts and various parameters influencing the degradation rate and the formation of intermediate products. researchgate.net
Oxidative degradation involves the reaction of a compound with oxidizing agents. For organic compounds, common oxidants in the environment include oxygen, ozone, and reactive oxygen species. Tertiary amines can undergo oxidation, for instance, to form amine oxides. google.com This transformation involves the addition of an oxygen atom to the nitrogen center. A patent describes the preparation of di-C6-20 alkyl methylamine (B109427) oxides, including this compound oxide, by reacting the corresponding tertiary amine with aqueous hydrogen peroxide. google.com This indicates that this compound is susceptible to oxidative transformation to its corresponding amine oxide. Further oxidative processes could potentially lead to the cleavage of C-N bonds and the formation of smaller fragments, such as aldehydes, ketones, and secondary or primary amines. However, detailed pathways and products of the complete oxidative degradation of this compound under various environmental conditions were not found in the consulted literature.
Complexation Chemistry of Diheptylmethylamine
Metal Ion Complexation Studies
Tertiary amines are known to form complexes with a variety of metal ions, particularly transition metals and main group metals that act as Lewis acids. The nature of the metal ion, its oxidation state, and its preferred coordination geometry all play a role in the characteristics of the resulting complex.
Stoichiometry and Coordination Geometries
The stoichiometry of metal-amine complexes refers to the ratio of metal ions to amine ligands in the complex. This ratio is influenced by the coordination number of the metal ion and the denticity of the ligand. For a monodentate ligand like diheptylmethylamine, which can only bind through its nitrogen atom, common stoichiometries might include 1:1, 1:2, or higher ratios depending on the metal ion's coordination requirements. For instance, metal ions often exhibit specific coordination geometries, such as square planar, tetrahedral, or octahedral, depending on their electronic configuration and the nature of the ligands. researchgate.netnih.govmdpi.com The bulky heptyl groups on this compound could potentially influence the steric environment around the nitrogen atom, potentially favoring lower coordination numbers or distorted geometries compared to less sterically hindered amines. Studies on other metal complexes with nitrogen-donating ligands show various coordination geometries depending on the metal and ligand structure. researchgate.netnih.govmdpi.com
Spectroscopic Analysis of Complex Formation (e.g., UV-Vis, NMR, IR)
Spectroscopic techniques are crucial for confirming the formation of metal-ligand complexes and elucidating their structures. UV-Vis spectroscopy can be used to study electronic transitions within the complex. Changes in the UV-Vis spectrum upon addition of the metal ion to the amine solution can indicate complex formation, particularly if the metal ion or the ligand has chromophores. rsc.orglibretexts.orgmpg.de NMR spectroscopy, especially ¹H NMR, can provide detailed information about the environment of the atoms in the ligand upon complexation. Shifts in the signals of protons near the coordinating nitrogen atom can indicate binding to a metal center. nih.govresearchgate.net IR spectroscopy can help identify functional groups and their involvement in coordination. Changes in the vibrational frequencies associated with the N-H (if present, though not in tertiary amines) or C-N bonds upon complexation can provide evidence of coordination to the metal ion. researchgate.netmpg.deresearchgate.net While this compound lacks N-H bonds, changes in the C-N stretching vibrations could be informative. Studies on other metal complexes have utilized IR spectroscopy to confirm coordination through nitrogen and other donor atoms. researchgate.netresearchgate.net
Anion Recognition and Interaction Studies
Beyond coordinating with metal cations, tertiary amines can also engage in interactions with anions. These interactions are typically non-covalent and can involve hydrogen bonding (if acidic protons are present elsewhere in a larger molecular system incorporating the amine) or, more significantly for a charged amine (e.g., protonated amine), ion-pair interactions.
Hydrogen Bonding and Ion-Pair Interactions
While this compound itself, as a tertiary amine, does not possess acidic protons capable of donating hydrogen bonds, a protonated this compound (forming an ammonium (B1175870) cation) can engage in hydrogen bonding interactions with anions through the N-H+ protons. nih.govmdpi.comrsc.orgutexas.edu Furthermore, the positive charge on the protonated amine can lead to significant electrostatic attraction with anions, forming ion pairs. nih.govmdpi.comnih.govcam.ac.uknih.gov These ion-pair interactions are a form of non-covalent bonding resulting from Coulombic attraction between opposite charges and are crucial in anion recognition and binding. nih.govcam.ac.uk The strength of these interactions is influenced by the distance between the charges and the dielectric constant of the medium. nih.govcam.ac.uk
Selectivity in Anion Binding
The selectivity of an amine-based receptor (such as a protonated tertiary amine or a system incorporating it) for specific anions is a key aspect of anion recognition. Selectivity can arise from a combination of factors, including the strength and nature of hydrogen bonding interactions, the charge density of the anion, the size and shape complementarity between the receptor and the anion, and the influence of the solvent. nih.govutexas.educore.ac.uk For protonated this compound, the bulky heptyl chains might influence the accessibility of the positively charged nitrogen center to different anions, potentially leading to some degree of size or shape selectivity. Studies on other anion receptors have shown that subtle changes in receptor structure can lead to significant differences in anion binding affinity and selectivity. utexas.educore.ac.uknih.gov The ability to selectively bind certain anions is important in various applications, including sensing, separation, and catalysis. utexas.educore.ac.uk
Based on the available information, a comprehensive article focusing solely on the complexation chemistry, supramolecular assembly, and host-guest chemistry of this compound cannot be generated at this time. Scientific literature specifically detailing this compound's involvement in these areas was not found in the conducted searches.
Therefore, the detailed content for sections 6.3, 6.3.1, and 6.3.2 as requested in the outline cannot be provided.
Environmental Chemistry and Fate of Diheptylmethylamine
Environmental Distribution and Occurrence Studies
Specific studies on the environmental distribution and occurrence of Diheptylmethylamine were not found in the conducted literature search. The environmental distribution and occurrence of a chemical substance are influenced by its physical and chemical properties, as well as the characteristics of the environment into which it is released.
Transport and Partitioning in Aquatic Systems (Water, Sediment, Biota)
Information specifically on the transport and partitioning of this compound in aquatic systems, including water, sediment, and biota, was not available in the search results.
In general, the behavior of organic compounds in aquatic systems is influenced by factors such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and their potential for adsorption to suspended particles and sediment. Compounds with low water solubility and high Kow values tend to partition more readily to organic matter in sediment and suspended solids. Bioaccumulation in aquatic organisms is often correlated with a substance's lipophilicity, typically indicated by a high Kow value.
Soil Adsorption and Leaching Dynamics
Specific data regarding the soil adsorption and leaching dynamics of this compound were not identified in the conducted searches.
The adsorption of a chemical to soil particles is a critical process influencing its mobility and potential for leaching into groundwater. Factors affecting soil adsorption include the soil's organic matter content, clay content, pH, and the chemical properties of the substance, such as its polarity and charge. Organic molecules that are strongly adsorbed by soil particles generally exhibit low mobility and leachability. Conversely, compounds with lower soil adsorption coefficients are more prone to leaching through the soil profile.
Atmospheric Transport and Deposition
Specific information on the atmospheric transport and deposition of this compound was not found in the search results.
The potential for atmospheric transport and deposition of a substance is related to its volatility, which is indicated by its vapor pressure and Henry's Law constant. Substances with higher vapor pressures are more likely to volatilize into the atmosphere. Atmospheric transport can occur in the vapor phase or by adsorption onto airborne particles. Deposition from the atmosphere can occur through wet deposition (e.g., in rain or snow) or dry deposition (settling of particles or absorption of gases).
Environmental Transformation and Degradation Pathways
Specific studies detailing the environmental transformation and degradation pathways of this compound were not found in the conducted literature search. Organic compounds in the environment can undergo various transformation and degradation processes, both biotic (microbial) and abiotic (non-biological).
Biodegradation Mechanisms and Rates in Various Media
Information on the specific biodegradation mechanisms and rates of this compound in various environmental media (water, soil, sediment) was not available in the search results.
Biodegradation, primarily carried out by microorganisms such as bacteria and fungi, is a significant process for the removal of many organic pollutants from the environment. The rate and extent of biodegradation are influenced by the chemical structure of the compound, the presence and activity of suitable microbial populations, and environmental conditions such as temperature, pH, oxygen availability, and nutrient levels. While some studies discuss the biodegradation of other amines or organic compounds, specific pathways or rates for this compound were not identified.
Abiotic Transformation Processes (e.g., hydrolysis, photolysis, oxidation)
Specific data on the abiotic transformation processes, such as hydrolysis, photolysis, and oxidation, of this compound in the environment were not found in the conducted searches.
Method Development for Environmental Monitoring
Effective environmental monitoring of this compound requires the development and validation of sensitive and selective analytical methods. This process typically involves optimizing steps for sample collection, preparation, extraction, and detection to ensure accurate quantification of the target compound in complex environmental matrices.
Sample Preparation and Extraction Techniques for Environmental Matrices
Sample preparation is a critical initial step in the analysis of environmental samples, aiming to isolate and concentrate the target analyte while removing interfering substances from the complex matrix. For organic pollutants like amines in environmental matrices such as water, soil, and air, various extraction techniques are employed.
Common approaches for aqueous samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE involves the partitioning of the analyte between two immiscible liquid phases nih.govepa.gov. While effective, traditional LLE can require large volumes of solvents, which may pose environmental concerns mdpi.com. SPE, on the other hand, utilizes a solid sorbent material to selectively retain the analyte as the aqueous sample passes through, followed by elution with a small volume of solvent, making it a more environmentally friendly technique epa.govnih.gov. Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), represent advancements in sample preparation by minimizing solvent usage and sample volume, integrating sampling, extraction, concentration, and injection mdpi.comup.ac.zancsu.edumdpi.com. SPME, for instance, can be considered a green approach as it may not require solvent back extraction and typically uses small sample volumes up.ac.za.
For solid samples like soil or sediment, standard solvent extraction methods such as Soxhlet extraction, automated Soxhlet extraction, and ultrasonic extraction are commonly used epa.gov. Pressurized extraction techniques, including supercritical fluid extraction (SFE), pressurized fluid extraction (PFE), and microwave extraction, offer alternative methods for extracting analytes from solid matrices epa.gov.
Air sampling techniques for amines can involve drawing air through sorbent materials impregnated with acidic solutions, such as phosphoric acid impregnated glass wool, to trap amines by forming quaternary ammonium (B1175870) salts nih.govresearchgate.net. Both direct and diffusive sampling methods can be employed for air analysis nih.govresearchgate.net. After collection, the amines are typically desorbed from the sorbent using solvent extraction tandfonline.com.
The selection of a specific sample preparation and extraction technique depends on the environmental matrix, the physical and chemical properties of the target amine (such as volatility and solubility), and the required detection limits epa.gov. Efficient sample preparation is essential for achieving the sensitivity required for trace analysis of compounds like this compound in the environment ncsu.edu.
Advanced Analytical Detection Strategies for Trace Levels
Detecting and quantifying trace levels of this compound in environmental samples necessitates the use of advanced analytical techniques that offer high sensitivity, selectivity, and accuracy. Mass spectrometry (MS) coupled with chromatographic separation techniques is widely regarded as a powerful tool for this purpose researchgate.net.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common hyphenated techniques used for amine analysis in environmental matrices researchgate.netcolab.ws. GC-MS is effective for volatile and semi-volatile amines, often requiring derivatization to improve their volatility and chromatographic behavior ncsu.eduresearchgate.netcolab.ws. LC-MS is suitable for a broader range of compounds, including more polar or less volatile amines, and can often analyze compounds without derivatization researchgate.netrsc.org. Tandem mass spectrometry (MS/MS), coupled with either GC or LC (GC-MS/MS or LC-MS/MS), provides enhanced selectivity and sensitivity by measuring specific fragmentation patterns of the target ions, which is particularly useful for analyzing complex environmental samples with potentially interfering compounds rsc.orgmdpi.com. GC-MS/MS, for example, offers high capability to resist matrix interference mdpi.com.
Different ionization techniques are used in MS, including electron impact (EI) ionization and chemical ionization (CI) for GC-MS, and electrospray ionization (ESI) for LC-MS researchgate.net. ESI can be operated in both positive and negative ion modes rsc.org. For atmospheric amine monitoring, advanced online mass spectrometry techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Chemical Ionization Mass Spectrometry (CIMS) allow for real-time detection of trace amines at very low concentrations (down to ppt (B1677978) levels) rsc.orgionicon.com. PTR-TOFMS (Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry) is highlighted as a highly sensitive technique for real-time monitoring of volatile organic compounds, including amines ionicon.com.
Other detection methods that have been used for amine analysis include ion chromatography (IC), flame ionization detection (FID), nitrogen-phosphorus detection (NPD), UV-Vis spectrophotometry, electron-capture detection (ECD), and electrochemical detection (ED) tandfonline.comresearchgate.netcolab.wsresearchgate.net. However, MS-based methods, particularly GC-MS and LC-MS, are generally preferred for trace analysis in complex environmental matrices due to their superior specificity and sensitivity researchgate.netimpactfactor.org. The Environment Agency, for instance, utilizes semi-quantitative GC-MS and LC-MS targeted screening methods for analyzing water samples for a wide range of substances data.gov.uk.
Developing robust analytical methods involves validation to ensure accuracy, precision, linearity, range, detection limits, and robustness impactfactor.org. Detection limits for amine analysis can vary depending on the method and matrix, with reported limits in the picogram to nanogram range for some techniques tandfonline.comcolab.ws.
| Analytical Technique | Separation Method | Detection Method | Environmental Matrices | Key Advantages |
| GC-MS | GC | MS | Air, Water, Soil | Identification and quantification of volatile/semi-volatile compounds |
| LC-MS | LC | MS | Water, Soil | Analysis of polar and less volatile compounds |
| GC-MS/MS | GC | MS/MS | Air, Water, Soil | Enhanced selectivity and sensitivity, reduced matrix interference mdpi.com |
| LC-MS/MS | LC | MS/MS | Water, Soil | Enhanced selectivity and sensitivity rsc.org |
| PTR-MS / CIMS / PTR-TOFMS | N/A (Direct Inlet) | MS | Air | Real-time, highly sensitive trace analysis rsc.orgionicon.com |
| GC-FID / GC-NPD | GC | FID / NPD | Air | Sensitive to organic compounds/nitrogen-containing compounds tandfonline.com |
| HPLC-UV/Vis / HPLC-ED | HPLC | UV/Vis / ED | Water | Suitable for compounds with chromophores or electroactive properties researchgate.net |
| Ion Chromatography (IC) | IC | Conductivity/UV | Water | Analysis of ionic species rsc.org |
Industrial and Chemical Applications of Diheptylmethylamine
Applications in Separation Science and Extraction Processes
Separation science and extraction processes are fundamental in various chemical industries for isolating and purifying target substances from complex mixtures. Techniques such as liquid-liquid extraction and liquid membrane technologies are widely employed for this purpose.
Liquid-Liquid Extraction for Metal Ion Recovery and Purification (e.g., hydrometallurgy, rare earth elements)
Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of components between two immiscible liquid phases. It is a crucial process in hydrometallurgy for the recovery and purification of metal ions, including rare earth elements. google.com In this process, an aqueous solution containing metal ions is brought into contact with an organic solvent containing an extractant. The metal ions are selectively transferred to the organic phase, separating them from other components in the aqueous phase. google.com
Hydrometallurgy specifically applies these techniques to extract metals from ores, concentrates, or recycled materials. google.com The recovery of rare earth elements (REEs) often involves complex solvent extraction circuits due to their similar chemical properties, requiring selective extractants to separate individual REEs into pure streams. google.com
Based on the available search results, detailed research findings or data tables specifically demonstrating the use of Diheptylmethylamine as an extractant in liquid-liquid extraction for metal ion recovery, including in hydrometallurgy or for rare earth elements, were not found. While tertiary amines are a class of compounds sometimes used as extractants, the specific application and performance data for this compound in these roles are not detailed in the provided information.
Role in Liquid Membrane Technologies
Liquid membrane technologies offer an alternative approach to separation, combining extraction and stripping into a single step. These membranes consist of a liquid phase, often containing a carrier molecule, immobilized within a porous support or forming an emulsion. They are used for the selective transport of ions or molecules across the membrane, finding applications in areas such as wastewater treatment and resource recovery.
Specific applications or detailed roles of this compound in liquid membrane technologies were not identified in the provided search results.
This compound in Material Science
Material science involves the design, discovery, and application of new materials. Chemical compounds can play various roles in this field, including serving as intermediates in the synthesis of materials or being incorporated directly into material structures to impart specific functionalities.
Use as a Chemical Intermediate or Precursor
A chemical intermediate or precursor is a compound that is produced during a reaction and is then consumed in a subsequent reaction to yield a final product. These compounds are essential building blocks in multi-step chemical syntheses.
This compound has been identified as a chemical intermediate or precursor in the synthesis of tetraaryl borate (B1201080) compounds. Specifically, it is listed as a preferable example of an amine compound that can be reacted with a tetraaryl borate compound to produce a new tetraaryl borate compound.
A relevant reaction involves reacting a tetraaryl borate compound with an amine compound, such as this compound, to yield a tetraaryl borate compound. This product can then be used as a co-catalyst in polymerization reactions.
Incorporation into Functional Materials (e.g., surfactants, polymers, resins)
Functional materials are materials that possess specific properties or functionalities beyond their basic structural characteristics. This can include properties like surface activity (surfactants), mechanical strength and flexibility (polymers), or binding capabilities (resins). Chemical compounds can be incorporated into these materials during their synthesis or formulation to achieve the desired properties.
Advanced Catalysis and Reagent Development
This compound's role in advanced catalysis and reagent development stems from its basic nitrogen center and the steric and electronic properties conferred by the attached alkyl chains. These features can be exploited in the design of catalytic systems and in its application as a specific reagent in synthetic transformations.
Design of this compound-Based Catalysts
Tertiary amines like this compound can serve as components in the design of various catalytic systems. Their basicity allows them to act as organic bases, facilitating reactions that require proton abstraction or activation of electrophiles. Furthermore, tertiary amines can coordinate to metal centers, influencing the electronic and steric environment around the metal, which is crucial in transition metal catalysis.
Research indicates the use of tertiary amines, including those with longer alkyl chains, in the formation of ammonium (B1175870) salts that can function as co-catalysts google.comepo.org. For instance, in the production of tetraaryl borate compounds used as co-catalysts for polymerization reactions employing metallocene catalysts, amine compounds are reacted with tetraaryl borate intermediates google.comepo.org. While specific detailed research findings solely focused on this compound in this context are not extensively detailed in the provided search results, the general principle of using tertiary amines with varying alkyl chain lengths (such as di-hardened-beef-tallow-alkylmethylamine, which contains longer alkyl chains) in co-catalyst systems is established google.com. This suggests a potential area where this compound, with its defined alkyl chain lengths, could be investigated or utilized.
The design of such catalysts often involves understanding the interaction between the amine and the catalytic center or substrate. The bulk and lipophilicity provided by the heptyl groups in this compound could influence solubility, catalyst stability, and selectivity in specific reactions, particularly in non-polar or biphasic systems.
Q & A
Q. What are the recommended synthetic pathways for Diheptylmethylamine, and how can experimental reproducibility be ensured?
this compound, a tertiary amine with two heptyl chains and a methyl group, is typically synthesized via alkylation of methylamine with heptyl halides or reductive amination of heptanal derivatives. Key steps include:
- Nucleophilic substitution : Reacting methylamine with heptyl bromide under anhydrous conditions, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to neutralize HBr .
- Reductive amination : Combining heptanal with methylamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C) to form the amine bond . To ensure reproducibility, document all parameters (e.g., stoichiometry, temperature, solvent purity) in the experimental section, adhering to guidelines for detailed methodology and compound characterization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via methyl group signals (δ ~2.1–2.3 ppm) and heptyl chain resonances (δ ~0.8–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 228.3 for C₁₅H₃₃N) .
- Gas Chromatography (GC) : Quantify purity using flame ionization detection (FID) with a non-polar column (e.g., DB-5) and internal standards . Report spectral data in supplementary materials to enable replication .
Q. How can researchers validate the accuracy of analytical methods for this compound quantification?
Follow ICH Q2(R1) validation guidelines :
- Linearity : Test over a concentration range (e.g., 0.1–100 µg/mL) with R² ≥ 0.995.
- Precision : Assess intra-day and inter-day variability (<5% RSD).
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3). Example validation parameters for GC-FID:
| Parameter | Value | Reference Method |
|---|---|---|
| LOD | 0.05 µg/mL | |
| Linearity Range | 0.1–50 µg/mL | |
| Recovery (%) | 98.2 ± 1.5 |
Advanced Research Questions
Q. How should solvent effects on this compound’s reactivity be systematically investigated?
Design a solvent polarity study using:
- Kinetic experiments : Measure reaction rates (e.g., alkylation) in solvents of varying polarity (e.g., hexane, THF, DMSO).
- Computational modeling : Calculate solvation free energy (ΔG_solv) via density functional theory (DFT) to correlate with experimental rates . Address contradictions between predicted and observed reactivity by iteratively refining solvent parameters and reaction mechanisms .
Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound?
Contradictions may arise from impurities or methodological variability. Mitigate via:
- Cross-validation : Compare calorimetry (e.g., DSC) with computational results (e.g., Gaussian thermochemistry calculations) .
- Error analysis : Quantify uncertainties in experimental setups (e.g., ±0.5 kJ/mol for DSC) and model assumptions (e.g., basis set limitations in DFT) . Example conflict resolution:
| Technique | Reported ΔH (kJ/mol) | Source of Error |
|---|---|---|
| Experimental DSC | -120.5 ± 1.2 | Impurity in sample |
| Computational | -118.9 ± 2.0 | Basis set approximation |
Q. How can this compound’s interactions with biomolecules be studied using advanced spectroscopic techniques?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) with immobilized enzymes (e.g., cytochrome P450) .
- Fluorescence Quenching : Monitor changes in tryptophan emission upon amine binding to assess conformational shifts . Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with p < 0.05) to address variability .
Methodological Best Practices
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
